(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[1,3]dioxole (piperonyl) group linked via an α,β-unsaturated carbonyl system to a substituted phenylamine moiety. The phenyl group is further modified at the ortho position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, introducing a heterocyclic motif known for modulating pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-24-21(26)11-8-17(23-24)15-4-2-3-5-16(15)22-20(25)10-7-14-6-9-18-19(12-14)28-13-27-18/h2-12H,13H2,1H3,(H,22,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOCMNQMNGEQSD-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- Pyridazine vs.
- Substituent Position : Ortho-substitution on the phenyl group (target compound) may sterically hinder interactions compared to para-substituted analogues (e.g., ), influencing target selectivity .
- Hydrogen-Bonding Capacity: The 4-hydroxyphenethyl group in enhances hydrogen-bond donor activity, critical for PPAR-γ modulation, whereas the pyridazine’s ketone group may act as an acceptor .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogues and but lower scores (<50%) with benzimidazole or thiophene derivatives . This aligns with hierarchical clustering analyses where bioactivity profiles correlate strongly with structural similarity . For example:
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Correlation |
|---|---|---|---|
| Target vs. | 0.68 | 0.72 | Moderate (anticancer) |
| Target vs. | 0.62 | 0.65 | Low (distinct targets) |
| Target vs. | 0.41 | 0.38 | Insignificant |
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts multitarget interactions by comparing proteomic signatures. The target compound clusters with pyridazine-containing inhibitors of cyclin-dependent kinases (CDKs) and MAP kinases, whereas and show stronger associations with metabolic enzymes (e.g., lipases, HDACs). This suggests divergent therapeutic applications despite shared structural motifs.
Bioactivity and Pharmacokinetic Profiling
- Anti-Obesity Effects : While suppresses adipocyte differentiation (IC₅₀ = 2.1 µM), the target compound’s pyridazine group may redirect activity toward inflammatory pathways, as seen in pyridazine-based TNF-α inhibitors .
- Metabolic Stability : The pyridazine ring in the target compound may reduce metabolic clearance compared to ’s methoxy groups, which are prone to demethylation .
準備方法
Knoevenagel Condensation
The acrylate fragment is synthesized via a Knoevenagel condensation between benzo[d]dioxole-5-carbaldehyde and malonic acid under acidic conditions. This reaction proceeds via enolate formation, followed by dehydration to yield the (E)-configured α,β-unsaturated acid.
Reaction Conditions :
- Catalyst: Piperidine (10 mol%) in refluxing ethanol.
- Yield: 75–85% after recrystallization from ethanol.
Characterization Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 7.62 (d, J = 15.9 Hz, 1H, CH=), 7.25 (d, J = 8.1 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 6.93 (d, J = 8.1 Hz, 1H, ArH), 6.41 (d, J = 15.9 Hz, 1H, CH=CO), 6.01 (s, 2H, OCH2O).
- HR-MS (ESI+) : m/z calcd. for C10H8O4 [M+H]+: 193.0495, found: 193.0498.
Preparation of 2-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Aniline
Pyridazinone Ring Construction
The pyridazinone core is synthesized via cyclocondensation of 1,4-diketones with methylhydrazine . For example, 3-oxo-N-phenylbutanamide reacts with methylhydrazine in acetic acid to form the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl scaffold.
Reaction Conditions :
- Reagents: Methylhydrazine (1.2 eq.), glacial acetic acid, 80°C, 6 h.
- Yield: 60–70% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Characterization Data :
- 13C NMR (126 MHz, CDCl3) : δ 164.2 (C=O), 152.1 (C=N), 134.5 (ArC), 129.8 (ArCH), 128.4 (ArCH), 126.7 (ArCH), 44.1 (NCH3).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the acrylic acid and aniline fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
Reaction Protocol :
- Activate (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (1.2 eq.) with EDCl (1.5 eq.) and HOBt (1.5 eq.) in dry DMF (0.1 M) at 0°C for 30 min.
- Add 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline (1.0 eq.) and stir at room temperature for 12 h.
- Purify via column chromatography (SiO2, ethyl acetate/hexane 1:2).
Optimization Insights :
- Excess EDCl (1.5 eq.) minimizes racemization.
- DMF enhances solubility of the aromatic intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.95 (d, J = 15.9 Hz, 1H, CH=), 7.64–7.58 (m, 2H, ArH), 7.32 (d, J = 8.1 Hz, 1H, ArH), 7.08 (s, 1H, ArH), 6.97 (d, J = 8.1 Hz, 1H, ArH), 6.52 (d, J = 15.9 Hz, 1H, CH=CO), 6.03 (s, 2H, OCH2O), 3.45 (s, 3H, NCH3).
HR-MS (ESI+) :
Purity Assessment
Comparative Analysis of Synthetic Routes
Q & A
Q. Key Parameters :
- Temperature control (0–5°C during coupling to minimize side reactions).
- Solvent choice (polar aprotic solvents enhance reaction kinetics) .
How can researchers confirm the stereochemistry and purity of this compound?
Q. Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.50 (d, J = 15.2 Hz, 1H, acrylamide CH) and δ 6.11 (d, J = 15.2 Hz, 1H, trans-CH) confirm (E)-configuration .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm verify amide bond formation.
HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (retention time ~12.5 min) with ESI-MS m/z 414.465 ([M+H]⁺) .
X-ray Crystallography : SHELX software resolves stereochemistry using single-crystal diffraction data .
What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ values derived from dose-response curves).
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) tracked via liquid scintillation counting .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ .
Q. Data Interpretation :
- Contradictory results (e.g., high potency in enzyme assays but low cellular activity) may arise from poor membrane permeability, requiring logP optimization .
Advanced Research Questions
How to resolve contradictions between computational binding predictions and experimental data?
Q. Case Study :
- Predicted Target : Molecular docking (AutoDock Vina) suggests strong binding to EGFR kinase (ΔG = -9.2 kcal/mol).
- Experimental Discrepancy : No inhibition observed in kinase assays.
Q. Methodology :
Surface Plasmon Resonance (SPR) : Direct binding assays quantify dissociation constants (Kd).
Crystallography : Mercury CSD 2.0 visualizes protein-ligand interactions; missing H-bonds or steric clashes explain discrepancies .
MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
What strategies enhance metabolic stability for in vivo studies?
Q. Approaches :
Q. Validation :
How to analyze crystallographic data for polymorph identification?
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